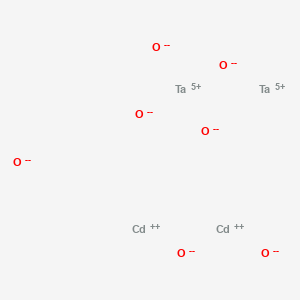

Cadmium tantalum oxide (CdTa2O6)

Descripción general

Descripción

Cadmium tantalum oxide (CdTa2O6) is a ternary oxide compound that crystallizes in an orthorhombic columbite symmetry. It has attracted significant attention due to its promising structural, optical, photocatalytic, and dielectric properties . This compound is part of the broader family of metal tantalates, which are known for their electro-optical properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Cadmium tantalum oxide can be synthesized using several methods:

Solid-State Reaction Method: This involves mixing cadmium nitrate (Cd(NO3)2·4H2O) and tantalum pentoxide (Ta2O5) powders, followed by heating at high temperatures (typically around 1100°C) to form the desired compound.

Molten Salt Method: This method involves using a molten salt medium to facilitate the reaction between cadmium and tantalum precursors at temperatures ranging from 630°C to 900°C.

Sol-Gel Technique: This involves the formation of a gel from a solution containing cadmium and tantalum precursors, followed by drying and calcination at temperatures between 600°C and 700°C.

Industrial Production Methods: While specific industrial production methods for cadmium tantalum oxide are not widely documented, the solid-state reaction method is commonly used in research and could be scaled up for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: Cadmium tantalum oxide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Typically involves exposure to oxygen or air at elevated temperatures.

Reduction: Involves the use of reducing agents such as hydrogen gas or carbon monoxide at high temperatures.

Major Products:

Oxidation: Cadmium oxide (CdO) and tantalum pentoxide (Ta2O5).

Reduction: Elemental cadmium and tantalum or their lower oxides.

Aplicaciones Científicas De Investigación

Cadmium tantalum oxide has a wide range of scientific research applications:

Mecanismo De Acción

The mechanism by which cadmium tantalum oxide exerts its effects is primarily through its interaction with light and its catalytic properties. The compound’s unique structure allows it to absorb light efficiently, making it useful in photocatalytic applications . Additionally, its dielectric properties make it an excellent material for use in electronic devices .

Comparación Con Compuestos Similares

Cadmium niobium oxide (CdNb2O6): Similar in structure and properties, but with niobium instead of tantalum.

Strontium bismuth tantalate (SrBi2Ta2O9): Another tantalate compound with different cationic components.

Uniqueness: Cadmium tantalum oxide is unique due to its combination of cadmium and tantalum, which imparts specific optical and catalytic properties not found in other similar compounds. Its ability to form stable structures at high temperatures and its excellent dielectric properties make it particularly valuable in advanced material applications .

Propiedades

IUPAC Name |

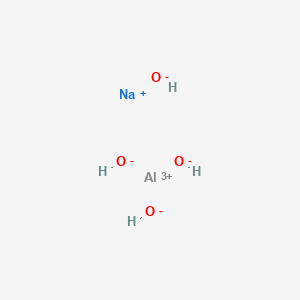

cadmium(2+);oxygen(2-);tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Cd.7O.2Ta/q2*+2;7*-2;2*+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNXTWNKCLJGLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cd+2].[Cd+2].[Ta+5].[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cd2O7Ta2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924321 | |

| Record name | Cadmium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12292-07-8 | |

| Record name | Cadmium tantalum oxide (CdTa2O6) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012292078 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadmium tantalum oxide (CdTa2O6) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cadmium tantalum(5+) oxide (2/2/7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cadmium ditantalum hexaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![13-butyl-2-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),2,4,6,8,10,12,15,17,19,21-undecaene](/img/structure/B76241.png)

![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)

![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)